N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a reagent used for amide coupling, one of the most common reactions in organic chemistry .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 .Molecular Structure Analysis
The molecular formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 .Chemical Reactions Analysis
DMTMM has been used in various reactions such as amidation , esterification, glycosidation , and phosphonylation . It’s used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging .Physical and Chemical Properties Analysis
DMTMM is usually used in the chloride form but the tetrafluoroborate salt is also commercially available . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .Scientific Research Applications
Structure-Activity Relationships
Research into the structure-activity relationships of related sulfonamide compounds has shown that certain modifications can significantly impact their pharmacological properties. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group has been associated with strong inhibition of the HIF-1 pathway, a target in cancer therapy. Additionally, incorporating propan-2-amine has shown to enhance the inhibitory effect on HIF-1 activated transcription, which is crucial for developing cancer therapeutics (Mun et al., 2012).
Synthesis and Characterization
The synthesis and characterization of novel sulfonamide molecules, such as NDMPMBS derived from dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, highlight the potential of sulfonamides in various applications. These compounds have been studied for their structural, electronic properties, and interactions with proteins, indicating their potential in biochemical research and drug design (Murthy et al., 2018).
Anticancer Activity
The in vitro and in vivo anticancer activities of sulfonamide compounds like KCN1 against pancreatic cancer cells have been extensively studied. These compounds have shown to inhibit cell growth and induce cell cycle arrest, offering a basis for their development as therapeutic agents for cancer treatment (Wang et al., 2012).
Electrochemical Studies
Electrochemical studies on the redox behavior of sulfonamides have provided insights into their chemical properties and potential applications in various fields, including environmental science and analytical chemistry (Asirvatham & Hawley, 1974).
Inhibition of Carbonic Anhydrase
The development of ureido benzenesulfonamides incorporating triazine moieties as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents, showcases the application of sulfonamide compounds in medicinal chemistry and drug development (Lolak et al., 2019).
Mechanism of Action
Mode of Action
The compound is structurally related to 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium , which is known to act as a coupling reagent in peptide synthesis . It facilitates the condensation of carboxylic acids and amines to form amides , and the esterification of carboxylic acids with alcohols to form esters . The exact mode of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide may be similar, but further studies are needed to confirm this.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to peptide synthesis and ester formation The exact pathways and their downstream effects would depend on the specific biological targets and the cellular context
Result of Action
The result of the compound’s action would depend on its specific biological targets and the cellular context. Given its structural similarity to known coupling reagents, it may facilitate the formation of amides and esters
Action Environment
The action of this compound, like that of many compounds, could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For instance, the reactions facilitated by related compounds can proceed under atmospheric conditions without the need for solvent drying . The co-product arising from these reactions is water-soluble and can be readily removed by extraction
Future Directions
Biochemical Analysis
Biochemical Properties
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide plays a significant role in biochemical reactions. It can act as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . It also facilitates the esterification of carboxylic acids with alcohols to form the corresponding esters
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-5-6-10(2)11(7-9)23(19,20)15-8-12-16-13(21-3)18-14(17-12)22-4/h5-7,15H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNZCKGNYHIJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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